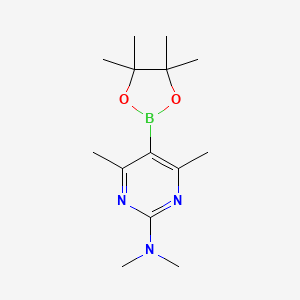
N,N,4,6-Tetramethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N,4,6-Tetramethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine: is a complex organic compound that features a pyrimidine ring substituted with multiple methyl groups and a dioxaborolane moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N,N,4,6-Tetramethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine typically involves the following steps:
Formation of the Pyrimidine Core: The pyrimidine ring is synthesized through a series of condensation reactions involving appropriate precursors such as urea and β-diketones.
Introduction of Methyl Groups: Methylation of the pyrimidine ring is achieved using methylating agents like methyl iodide in the presence of a base.
Attachment of the Dioxaborolane Group: The dioxaborolane moiety is introduced via a borylation reaction, often using pinacolborane and a suitable catalyst such as palladium.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the boron center, forming boronic acids or esters.
Reduction: Reduction reactions can target the pyrimidine ring or the dioxaborolane moiety, leading to various reduced derivatives.
Substitution: The compound is prone to nucleophilic substitution reactions, especially at the methylated positions on the pyrimidine ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents in the presence of a catalyst.
Reduction: Sodium borohydride or lithium aluminum hydride under controlled conditions.
Substitution: Halogenating agents or nucleophiles such as amines or thiols.
Major Products:
Oxidation: Boronic acids or esters.
Reduction: Reduced pyrimidine derivatives.
Substitution: Substituted pyrimidine compounds with various functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.
Material Science: It serves as a building block for the synthesis of advanced materials with unique electronic and optical properties.
Biology:
Bioconjugation: The compound can be used to modify biomolecules, facilitating the study of biological processes and the development of diagnostic tools.
Medicine:
Drug Development: Its unique structure makes it a potential candidate for the development of new pharmaceuticals with specific biological activities.
Industry:
Polymer Synthesis: The compound can be incorporated into polymer backbones, imparting desirable properties such as increased stability and functionality.
Wirkmechanismus
The mechanism by which N,N,4,6-Tetramethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine exerts its effects is largely dependent on its interaction with specific molecular targets. The dioxaborolane moiety can interact with hydroxyl groups, forming stable complexes. This interaction is crucial in catalysis and bioconjugation applications. The pyrimidine ring can engage in π-π stacking interactions, influencing the compound’s behavior in biological systems and materials science applications.
Vergleich Mit ähnlichen Verbindungen
Phenylboronic Acid Pinacol Ester: Similar boron-containing compound used in various chemical reactions.
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: Shares the dioxaborolane moiety and is used in similar applications.
2-Phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Another boron-containing compound with applications in organic synthesis.
Uniqueness: N,N,4,6-Tetramethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine stands out due to its combination of a highly substituted pyrimidine ring and a dioxaborolane moiety. This unique structure imparts distinct chemical reactivity and potential for diverse applications in various fields.
Eigenschaften
CAS-Nummer |
2304635-24-1 |
|---|---|
Molekularformel |
C14H24BN3O2 |
Molekulargewicht |
277.17 g/mol |
IUPAC-Name |
N,N,4,6-tetramethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine |
InChI |
InChI=1S/C14H24BN3O2/c1-9-11(10(2)17-12(16-9)18(7)8)15-19-13(3,4)14(5,6)20-15/h1-8H3 |
InChI-Schlüssel |
IWDBNKUZUVFKIN-UHFFFAOYSA-N |
Kanonische SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(N=C(N=C2C)N(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[4-chloro-3-(trifluoromethyl)phenyl]-1-[4-(difluoromethoxy)phenyl]-5-methyl-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13356980.png)


![2-[4-(2-Methyl-2-phenylpropanoyl)-1-piperazinyl]ethanol](/img/structure/B13357001.png)
![Ethyl naphtho[2,1-d]isothiazole-3-carboxylate 1,1-dioxide](/img/structure/B13357003.png)
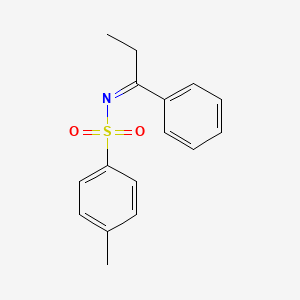
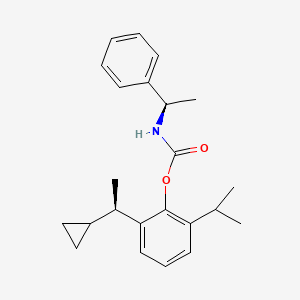
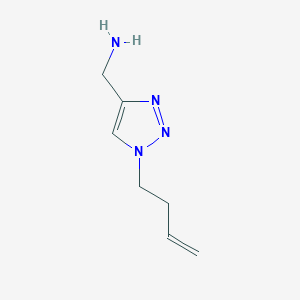
![2-Methyl-3-[6-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]imidazo[1,2-a]pyridine](/img/structure/B13357022.png)
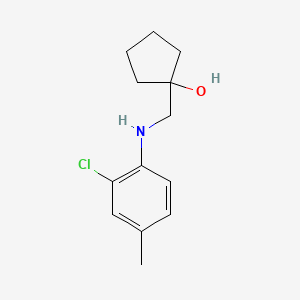

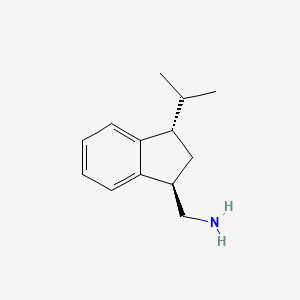
![Diethyl 2-((1R,5S,6R)-6-cyano-3-ethylbicyclo[3.2.0]hept-3-en-6-yl)malonate](/img/structure/B13357045.png)
![3-[6-(4-Methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine](/img/structure/B13357052.png)
